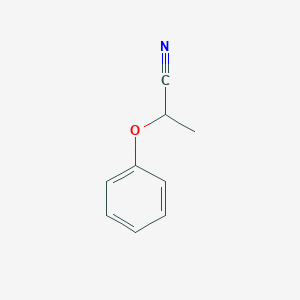

2-Phenoxypropanenitrile

Description

2-Phenoxypropanenitrile is a chemical compound that is of interest in various fields of chemistry due to its potential applications and unique properties. While the provided papers do not directly discuss 2-Phenoxypropanenitrile, they do provide insights into related compounds and their behaviors, which can be informative for understanding the chemistry of 2-Phenoxypropanenitrile.

Synthesis Analysis

The synthesis of related phenoxy compounds involves various strategies, including electrochemical oxidations and palladium-catalyzed reactions. For instance, the electrochemical behavior of a phenol derivative was investigated, leading to the formation of phenoxenium cation and phenolate anion, suggesting potential electrochemical pathways for synthesizing related compounds . Additionally, a palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides indicates a method for multiple arylation via successive C-C and C-H bond cleavages, which could be adapted for the synthesis of 2-Phenoxypropanenitrile .

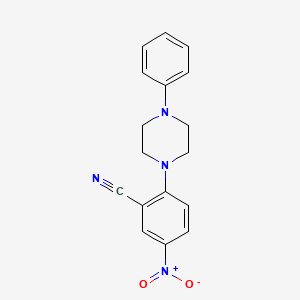

Molecular Structure Analysis

The molecular structure of phenoxy derivatives can be elucidated using various spectroscopic techniques and computational studies. For example, the molecular geometry of a phenoxy compound was determined using X-ray crystallography and compared with computational methods, highlighting the importance of such techniques in confirming the structure of synthesized compounds . The crystal and molecular structure of another phenoxy compound revealed a distorted trigonal bipyramidal coordination around the phosphorus atom, which provides insight into the potential geometries of phenoxy compounds .

Chemical Reactions Analysis

Phenoxy compounds can undergo a variety of chemical reactions. The synthesis of 2-methyl-2-((2-methyl-2-phenoxypropanoyl)oxy)propanoic acid derivatives from phenol and substituted phenol demonstrates the reactivity of the phenoxy group in forming new compounds with potential biological activities . Additionally, the formation of phenoxyl radicals and their stabilization in certain molecular frameworks suggests that 2-Phenoxypropanenitrile could also participate in radical-based reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenoxy compounds are influenced by their molecular structure. Hindered phenols, for example, have been shown to exhibit significant thermo-oxidative stability, which could be relevant for the antioxidant properties of 2-Phenoxypropanenitrile . The crystal structure of 2-phenoxypropenoic acid, a compound with a similar phenoxy moiety, provides information on the potential solid-state properties of 2-Phenoxypropanenitrile, such as hydrogen bonding and molecular orientation .

properties

IUPAC Name |

2-phenoxypropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVIMYRMRHPFKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)OC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenoxypropanenitrile | |

CAS RN |

6437-44-1 | |

| Record name | 2-phenoxypropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B3019045.png)

![3-Chloro-2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-5-(trifluoromethyl)pyridine](/img/structure/B3019049.png)

![N-(5-methylisoxazol-3-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3019050.png)

![ethyl 3-cyano-2-(2-(4-(methylsulfonyl)phenyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3019058.png)

![({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)(methyl)ammoniumolate](/img/structure/B3019060.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)